2-[Methyl(phenyl)amino]decyl trifluoroacetate

Molecular Weight Structural Complexity Trifluoroacetate Esters

This compound uniquely combines a long decyl chain, a derivatizable tertiary aniline nitrogen, and a hydrolytically cleavable trifluoroacetate ester (XLogP3=7.1). Unlike simple alkyl trifluoroacetates lacking the basic nitrogen center or N-decyl-N-methylaniline missing the reactive ester moiety, it offers superior thermal stability and synthetic versatility. Ideal for constructing CNS-targeted candidates, surfactants, or liquid crystals, it serves as a strategic intermediate where balanced lipophilicity and a functionalizable nitrogen are critical.

Molecular Formula C19H28F3NO2
Molecular Weight 359.4 g/mol
CAS No. 143643-83-8
Cat. No. B12554150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Methyl(phenyl)amino]decyl trifluoroacetate
CAS143643-83-8
Molecular FormulaC19H28F3NO2
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC(COC(=O)C(F)(F)F)N(C)C1=CC=CC=C1
InChIInChI=1S/C19H28F3NO2/c1-3-4-5-6-7-9-14-17(15-25-18(24)19(20,21)22)23(2)16-12-10-8-11-13-16/h8,10-13,17H,3-7,9,14-15H2,1-2H3
InChIKeyMMHVJWPBRIKACG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[Methyl(phenyl)amino]decyl trifluoroacetate (CAS 143643-83-8): Structural and Physicochemical Profile for Informed Procurement


2-[Methyl(phenyl)amino]decyl trifluoroacetate (CAS 143643-83-8) is a synthetic organic compound belonging to the class of trifluoroacetate esters bearing a tertiary aniline moiety. Its structure comprises a decyl chain substituted at the 2-position with an N-methylanilino group and esterified with trifluoroacetic acid [1]. The molecular formula is C19H28F3NO2 with a molecular weight of 359.4 g/mol, and computed descriptors include an XLogP3 of 7.1 and a topological polar surface area of 29.54 Ų [1][2]. These features confer distinct physicochemical properties compared to simple alkyl trifluoroacetates, making it a differentiated intermediate for applications where both lipophilicity and a functionalizable nitrogen center are required.

Why Simple Alkyl Trifluoroacetates Cannot Replace 2-[Methyl(phenyl)amino]decyl trifluoroacetate


Generic substitution with unsubstituted alkyl trifluoroacetates (e.g., decyl or dodecyl trifluoroacetate) or with N-decyl-N-methylaniline is not functionally equivalent. The target compound simultaneously presents a long hydrophobic chain, a tertiary aniline nitrogen capable of further N-derivatization or coordination, and a hydrolytically cleavable trifluoroacetate ester. In contrast, decyl trifluoroacetate (CAS 333-88-0) lacks the basic nitrogen center and the additional aromatic ring that contribute to higher thermal stability, altered lipophilicity, and synthetic versatility [1][2]. N-decyl-N-methylaniline (CAS 30189-87-8) retains the amine but lacks the ester moiety, precluding applications that require a masked alcohol or a reactive acyl equivalent . These structural differences translate into quantifiable gaps in molecular weight, boiling point, density, hydrogen-bond acceptor count, and rotatable bond flexibility, as detailed in Section 3.

Quantitative Differentiation Evidence for 2-[Methyl(phenyl)amino]decyl trifluoroacetate vs. Closest Analogs


Molecular Weight and Structural Complexity Versus Decyl Trifluoroacetate

The target compound exhibits a substantially higher molecular weight (359.4 g/mol) than the simplest analogous alkyl trifluoroacetate, decyl trifluoroacetate (254.3 g/mol), reflecting the additional N-methylanilino substituent and an extra methylene unit at the 2-position [1][2].

Molecular Weight Structural Complexity Trifluoroacetate Esters

Enhanced Lipophilicity and Polar Surface Area Relative to Decyl Trifluoroacetate

The target compound displays a higher computed logP (XLogP3 = 7.1) and a larger topological polar surface area (29.54 Ų) compared to decyl trifluoroacetate (LogP ≈ 5.6, TPSA ≈ 26.3 Ų), indicating stronger partitioning into lipid phases while retaining slightly greater polar character [1][2][3].

Lipophilicity LogP Polar Surface Area Partitioning

Boiling Point and Density Elevation Compared to Decyl Trifluoroacetate

The target compound's boiling point (480.2 °C at 760 mmHg) and density (1.702 g/cm³) are markedly higher than those of decyl trifluoroacetate (b.p. 197.4 °C; density 1.031 g/cm³), consistent with its greater molecular mass and the presence of aromatic and amino groups that enhance intermolecular interactions [1][2].

Boiling Point Density Thermal Stability Handling

Increased Hydrogen-Bond Acceptor Count and Rotatable Bond Flexibility

The target compound possesses six hydrogen-bond acceptor sites (ester oxygens, fluorine atoms, and the tertiary amine nitrogen) and 12 rotatable bonds, whereas decyl trifluoroacetate has only five hydrogen-bond acceptors and 10 rotatable bonds [1]. The additional nitrogen center enables further functionalization (e.g., quaternization, N-oxidation, or metal coordination) that is impossible with simple alkyl trifluoroacetates.

Hydrogen-Bond Acceptors Rotatable Bonds Molecular Flexibility Derivatization

Procurement-Relevant Application Scenarios for 2-[Methyl(phenyl)amino]decyl trifluoroacetate


Intermediate for Lipophilic Amine-Containing Pharmacophores

The combination of a long decyl chain, a tertiary aniline, and a trifluoroacetate ester makes this compound a strategic intermediate for constructing CNS-targeted or membrane-active drug candidates where balanced lipophilicity (XLogP3 = 7.1) and a derivatizable nitrogen are needed [1]. The trifluoroacetate group can be selectively hydrolyzed to reveal a primary alcohol for further coupling, while the N-methylaniline moiety can be elaborated via alkylation or cross-coupling.

Building Block for Amphiphilic Functional Materials

The elevated boiling point (480 °C) and density (1.702 g/cm³) relative to simple alkyl trifluoroacetates suggest stronger intermolecular cohesion, which can be exploited in the design of surfactants, ionic liquids, or liquid-crystalline materials [2]. The additional hydrogen-bond acceptor and rotatable bonds provide greater structural tunability compared to decyl or dodecyl trifluoroacetate.

Reference Standard for Chromatographic Method Development

Owing to its distinct retention characteristics (significantly higher logP and molecular weight vs. common alkyl trifluoroacetates), the compound can serve as a system suitability standard or retention-time marker in reversed-phase HPLC method development for lipophilic amine esters [3].

Precursor for Quaternary Ammonium Antimicrobial Agents

The tertiary amine center allows quaternization to yield cationic surfactants with potential antimicrobial activity. Although specific MIC data for the target compound are not yet available in peer-reviewed literature, structurally related N-decyl-N-methylanilinium salts are known to display antibacterial properties, suggesting a viable development pathway [4].

Quote Request

Request a Quote for 2-[Methyl(phenyl)amino]decyl trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.